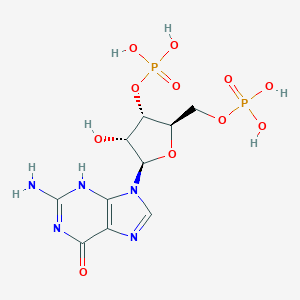
1-Iodo-3,4-méthylènedioxybenzène
Vue d'ensemble
Description
1-Iodo-3,4-methylenedioxybenzene is an organic compound with the molecular formula C7H5IO2 and a molecular weight of 248.02 g/mol . It is an iodinated benzodioxole, characterized by the presence of an iodine atom attached to a benzene ring that is fused with a methylenedioxy group. This compound is used in the synthesis of various biologically active molecules, including antiviral and antitumor agents .
Applications De Recherche Scientifique
1-Iodo-3,4-methylenedioxybenzene has several applications in scientific research:
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that this compound is used in the preparation of various biologically active compounds such as antiviral and antitumor agents . Therefore, it can be inferred that the targets might be related to viral replication or tumor growth pathways.
Mode of Action
Given its use in the synthesis of antiviral and antitumor agents , it may interact with its targets to inhibit viral replication or tumor growth
Biochemical Pathways
Considering its role in the synthesis of antiviral and antitumor agents , it might influence pathways related to viral replication or tumor growth.
Result of Action
Given its use in the synthesis of antiviral and antitumor agents , it can be inferred that the compound might have a role in inhibiting viral replication or tumor growth at the molecular and cellular levels.
Méthodes De Préparation
1-Iodo-3,4-methylenedioxybenzene can be synthesized through several methods. One common synthetic route involves the iodination of 1,3-benzodioxole. The reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions . The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Industrial production methods may involve similar iodination reactions but are scaled up to handle larger quantities. These methods often employ continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
1-Iodo-3,4-methylenedioxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can yield deiodinated products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3,4-methylenedioxyphenyl azide .
Comparaison Avec Des Composés Similaires
1-Iodo-3,4-methylenedioxybenzene can be compared with other iodinated benzodioxoles, such as:
5-Iodo-1,3-benzodioxole: Similar in structure but with the iodine atom at a different position, leading to different reactivity and applications.
6-Iodo-1,3-benzodioxole: Another isomer with distinct chemical properties and uses.
5,6-Diiodo-1,3-benzodioxole:
The uniqueness of 1-Iodo-3,4-methylenedioxybenzene lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
5-iodo-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMCBIXYIYQHCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207491 | |
| Record name | 1-Iodo-3,4-methylenedioxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5876-51-7 | |
| Record name | 1-Iodo-3,4-methylenedioxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005876517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Iodo-3,4-methylenedioxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Iodo-3,4-methylenedioxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was 1-iodo-3,4-methylenedioxybenzene not a suitable coupling partner in the initial monoarylation reaction of the cyclobutane starting material?
A1: The research paper states that using 1-iodo-3,4-methylenedioxybenzene in the monoarylation reaction with cyclobutane 12 resulted in poor conversion. The authors attributed this to the presence of the methylenedioxy ring. Interestingly, when 3,4-dimethoxyiodobenzene, a similar compound lacking the methylenedioxy bridge, was used as a coupling partner, the reaction proceeded well. [] This suggests that the methylenedioxy ring may hinder the reactivity of the aryl iodide in this specific reaction context. Further investigation would be needed to fully understand the underlying reasons for this observation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([(Tert-butoxy)carbonyl]amino)pentanoic acid](/img/structure/B134498.png)
![1-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]-2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole](/img/structure/B134499.png)










